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Compound of Interest

Compound Name: 4-Isopropylphenylacetic acid

Cat. No.: B181106

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-
Isopropylphenylacetic Acid

Introduction

4-l1sopropylphenylacetic acid, also known as 2-(4-propan-2-ylphenyl)acetic acid, is a
carboxylic acid derivative of cumene (isopropylbenzene). As a member of the phenylacetic acid
family, it serves as a valuable intermediate and building block in organic synthesis. Its structure,
featuring a substituted aromatic ring and a carboxylic acid moiety, imparts a combination of
chemical functionalities that are of significant interest to researchers in medicinal chemistry and
materials science. Phenylacetic acid and its derivatives are recognized as precursors in various
synthetic pathways, including those for pharmaceuticals and fragrances.[1][2] This guide
provides a comprehensive overview of the core physicochemical properties, spectroscopic
profile, chemical behavior, and analytical methodologies pertinent to 4-lsopropylphenylacetic
acid, tailored for scientists and professionals in drug development and chemical research.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for research and regulatory compliance. 4-
Isopropylphenylacetic acid is cataloged under several names and identifiers across various
chemical databases.

o |[UPAC Name: 2-(4-propan-2-ylphenyl)acetic acid[3][4]
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o Common Synonyms: 4-Isopropylbenzeneacetic acid, p-Isopropylphenylacetic acid, (4-(1-

Methylethyl)phenyl)acetic acid[5]
« CAS Number: 4476-28-2[3][4][6]
e Molecular Formula: C11H1402[3][4][6]
e Molecular Weight: 178.23 g/mol [4][6][7]

e InChl Key: RERBQXVRXYCGLT-UHFFFAOY SA-N[4]

Physicochemical Properties

Canonical SMILES: CC(C)C1=CC=C(C=C1)CC(=0)O0[4]

The physical properties of 4-lIsopropylphenylacetic acid define its state, handling

requirements, and behavior in various solvents. These characteristics are fundamental for its

application in experimental and industrial settings.

Property Value Source(s)
White to pale yellow solid

Appearance [8]
(crystals or powder)

Melting Point 47.5-53.5 °C [8]

Boiling Point 170-174 °C (at 14 Torr) [319]

Density (Predicted) 1.067 + 0.06 g/cm?3 [319]

pKa 4.391 (at 25 °C) [319]

XLogP3 (Predicted) 2.6 [3]

B Slightly soluble in Chloroform
Solubility [319]

and DMSO

Spectroscopic Profile
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The spectroscopic signature of a molecule provides unambiguous structural confirmation. The
following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 4-lsopropylphenylacetic acid.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information on the chemical environment of hydrogen atoms in
the molecule. The expected chemical shifts (&) in a non-polar solvent like CDCls are as follows:

e ~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid group (-COOH). This peak
is often broad and its position is highly dependent on solvent and concentration.

e ~7.1-7.3 ppm (multiplet, 4H): The four protons on the benzene ring, exhibiting a
characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring.

e ~3.6 ppm (singlet, 2H): The two methylene protons (-CHz-) adjacent to the aromatic ring and
the carbonyl group.

e ~2.9 ppm (septet, 1H): The methine proton (-CH-) of the isopropyl group.

e ~1.2 ppm (doublet, 6H): The six equivalent methyl protons (-CHs) of the isopropyl group.[10]
[11]

3C NMR Spectroscopy

Carbon NMR (33C NMR) identifies the different carbon environments within the molecule.

e ~179-181 ppm: The carbonyl carbon of the carboxylic acid (-COOH).

e ~147-149 ppm: The aromatic carbon atom bonded to the isopropyl group (quaternary C).

e ~131-133 ppm: The aromatic carbon atom bonded to the acetic acid moiety (quaternary C).
e ~129-130 ppm: The two aromatic carbon atoms ortho to the isopropy! group.

e ~126-127 ppm: The two aromatic carbon atoms meta to the isopropyl group.

e ~40-42 ppm: The methylene carbon (-CHz-).
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e ~33-35 ppm: The methine carbon (-CH-) of the isopropyl group.

e ~23-25 ppm: The two equivalent methyl carbons (-CHs) of the isopropyl group.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.

3300-2400 cm~1* (broad): A very broad absorption characteristic of the O-H stretching
vibration of a hydrogen-bonded carboxylic acid.[13]

e 3100-3000 cm~1 (medium): Aromatic C-H stretching vibrations.

e 3000-2850 cm~1 (strong): Aliphatic C-H stretching vibrations from the isopropyl and
methylene groups.[13]

e 1730-1700 cm~1 (strong): A strong, sharp absorption corresponding to the C=0 (carbonyl)
stretching vibration of the carboxylic acid.[13]

e 1600-1475 cm~1 (medium-weak): Aromatic C=C ring stretching vibrations.[13]

1300-1000 cm~1 (strong): C-O stretching vibration.[13]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) results in the fragmentation of the molecule,
providing a fingerprint that confirms its structure. The molecular ion [M]* peak is expected at
m/z 178.

e m/z 163: Corresponds to the loss of a methyl group (-CHs) from the parent ion, forming a
stable benzylic carbocation [M-15]*.[3]

e m/z 133: Corresponds to the loss of the carboxyl group (-COOH) from the parent ion [M-
45]+.

e m/z 117: A significant peak resulting from the loss of the entire acetic acid moiety (-
CH2COOH) or benzylic cleavage, leaving the isopropylbenzyl cation.[3][14]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropylphenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropylphenylacetic-acid
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

* m/z 91: A fragment corresponding to the tropylium ion, common in alkylbenzene derivatives.

[3]

Chemical Reactivity and Synthesis

The reactivity of 4-Isopropylphenylacetic acid is dominated by its two primary functional
groups: the carboxylic acid and the substituted aromatic ring.

o Carboxylic Acid Group: This group can undergo standard reactions such as esterification
(with alcohols), conversion to acid chlorides (using thionyl chloride), amide formation (with
amines), and reduction to the corresponding alcohol (using strong reducing agents like
LiAIHa).

e Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The isopropyl
group is an ortho-, para-director and an activating group, though steric hindrance from the
isopropyl group may favor substitution at the positions ortho to the acetic acid moiety.

A common and logical laboratory-scale synthesis involves a Grignard reaction, starting from a
halogenated cumene derivative.

Logical Synthesis Workflow: Grignard Carbonation

This pathway is a classic method for forming carboxylic acids from aryl halides. The causality
behind this choice is its reliability and high yield for converting an aryl halide into a carboxylic
acid with an additional carbon atom.
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Starting Material

[4-Bromocumene]

Mg, Et20

Step 1: Grignard Reagent Formation

v
4-Isopropylphenylmagnesium Reagents:
bromrzdep{Gpri nz;/rd R?ea ent) 1. Magnesium (Mg) turnings
J J 2. Anhydrous Diethyl Ether

1. COz (s)
2. Etz20

Step 2: Carbonation

v
Reagents:
[Carboxylate Salt Intermediate] 1. Carbon Dioxide (COz2) (dry ice)
2. Anhydrous Diethyl Ether
HsO+
Step 3: Acidic Workup
4-1sopropylphenylacetic Acid Reagents:
(Final Product) 1. Aqueous HCI or H2SOa4

Click to download full resolution via product page
Caption: Grignard synthesis of 4-Isopropylphenylacetic acid.

Another potential route is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone
into a thioamide, followed by hydrolysis to the carboxylic acid.[4][15][16][17] This method is
effective for migrating a carbonyl group to the terminal position of an alkyl chain.

Analytical Methodologies
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Accurate quantification and purity assessment are crucial. Reverse-phase high-performance
liquid chromatography (RP-HPLC) is the standard and most effective technique for analyzing 4-
Isopropylphenylacetic acid.

Protocol: Purity Analysis by RP-HPLC

This protocol is a self-validating system. System suitability parameters (e.g., peak symmetry,
theoretical plates) must be established using a reference standard before sample analysis to
ensure the trustworthiness of the results. The choice of a C18 column is based on its proven
efficacy in retaining non-polar to moderately polar compounds like this analyte through
hydrophobic interactions. The acidic modifier in the mobile phase ensures the carboxylic acid is
in its neutral, protonated form, leading to sharp, symmetrical peaks and reproducible retention.

Objective: To determine the purity of a 4-Isopropylphenylacetic acid sample.

Instrumentation & Materials:

HPLC system with UV-Vis or Diode Array Detector (DAD)

e C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 um patrticle size)
o Reference Standard: 4-Isopropylphenylacetic acid (=98% purity)

e Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

o Mobile Phase B: Acetonitrile (HPLC Grade)

o Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 220 nm

Injection Volume: 10 pL
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e Gradient Program:

0-1 min: 35% B

o

1-12 min: 35% to 85% B

[¢]

12-14 min: 85% B

[¢]

[e]

14-15 min: 85% to 35% B

o

15-18 min: 35% B (re-equilibration)

Procedure:

o Standard Preparation: Accurately weigh and dissolve the reference standard in the sample
diluent to a final concentration of approximately 0.5 mg/mL.

o Sample Preparation: Prepare the sample to be analyzed in the same manner as the
standard.

o System Suitability: Inject the standard solution five times. The relative standard deviation
(RSD) for the peak area should be < 2.0%.

e Analysis: Inject the standard and sample solutions.

» Calculation: Determine the purity by area percent normalization. Purity (%) = (Area of Main
Peak / Total Area of All Peaks) x 100.
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Start: Sample & Standard

Prepare Solutions
(0.5 mg/mL in 50:50 ACN:H20)

HPLC System
(C18 Column, UV @ 220 nm)
Inject Standard (5x)
for System Suitability
Check RSD < 2.0%?

Inject Sample & Standard Fail: Troubleshoot System

l

Acquire Chromatograms

l

Integrate Peaks &
Calculate Area %

Report Purity Result

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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